molecular formula C11H16F3NO4 B1637552 1-Boc-4-trifluoromethylpyrrolidine-3-carboxylic acid

1-Boc-4-trifluoromethylpyrrolidine-3-carboxylic acid

Cat. No.: B1637552
M. Wt: 283.24 g/mol
InChI Key: DIFRWCMZFYQBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-trifluoromethylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H16F3NO4 and its molecular weight is 283.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16F3NO4

Molecular Weight

283.24 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-4-6(8(16)17)7(5-15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)

InChI Key

DIFRWCMZFYQBQP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

107.2 (3RS,4SR)-4-Trifluoromethyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (9.76 g) was dissolved in THF/water (1:1 10 ml) and LiOH (0.826 g) was added to the emulsion. The mixture was stirred for 18 h at 25° C. The reaction mixture was then diluted with CH2Cl2 (50 ml) and treated with HCl (1N, 20 ml). The aqueous phase was extracted twice with CH2Cl2 (20 ml) and the combined organic layers were dried over Na2SO4, filtered and evaporated to dryness to yield (3RS,4SR)-4-trifluoromethyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester (5.8 g) as light yellow solid. MS 284.3 ([M+H]+).
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.826 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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